molecular formula C7H7N3 B014204 3,4-Diaminobenzonitrile CAS No. 17626-40-3

3,4-Diaminobenzonitrile

Cat. No. B014204
Key on ui cas rn: 17626-40-3
M. Wt: 133.15 g/mol
InChI Key: VWLLPPSBBHDXHK-UHFFFAOYSA-N
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Patent
US06562828B1

Procedure details

2-Nitro-4-cyanoaniline (2.21 g) was hydrogenated using 7.5% palladium carbon (320 mg) in ethanol (44 ml) at atmospheric pressure over 2 hours. After completion of the reaction, the reaction mixture was filtered through celite, and the solvent was evaporated. To the obtained residue was added chloroform and the resultant solid was collected by filtration and dried under reduced pressure to give the title compound (474 mg).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
44 mL
Type
solvent
Reaction Step Two
Name
palladium carbon
Quantity
320 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[C:9]([C:11]#[N:12])[CH:8]=[CH:7][C:5]=1[NH2:6])([O-])=O>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:10]=[C:9]([CH:8]=[CH:7][C:5]=1[NH2:6])[C:11]#[N:12] |f:2.3|

Inputs

Step One
Name
Quantity
2.21 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(N)C=CC(=C1)C#N
Step Two
Name
Quantity
44 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium carbon
Quantity
320 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
To the obtained residue was added chloroform
FILTRATION
Type
FILTRATION
Details
the resultant solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C#N)C=CC1N
Measurements
Type Value Analysis
AMOUNT: MASS 474 mg
YIELD: CALCULATEDPERCENTYIELD 26.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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